[4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基]-(1H-吲哚-2-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound has a molecular weight of 394.23 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been widely used in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Another synthesis method involves a Pd-catalyzed coupling reaction between intermediates, followed by hydrolysis in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group attached to a pyridine ring, a piperazine ring, and an indole ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, a Pd-catalyzed coupling reaction can form an intermediate, which can then be hydrolyzed in the presence of 6 M HCl .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 394.23 . More detailed physical and chemical properties are not available in the search results.科学研究应用
合成和抗菌活性
[4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基]-(1H-吲哚-2-基)甲酮及其衍生物已被探索其抗菌特性。例如,Patel 等人(2011 年)合成了一系列吡啶衍生物,并检查了它们对各种细菌和真菌菌株的体外抗菌活性。研究结果表明其活性可变且适中,证明了这些化合物在抗菌应用中的潜力 (Patel、Agravat 和 Shaikh,2011 年).
药物合成中的结构表征
与查询化合物结构相似的化合物 2-氯-3-硝基-5-(三氟甲基)苯基甲酮在苯并噻嗪酮的合成中被鉴定为副产物,苯并噻嗪酮属于一类新的抗结核药物候选物。这突出了此类化合物在药物合成和表征中的作用,其中了解副产物对于优化生产工艺和确保纯度至关重要 (Eckhardt 等人,2020 年).
受体调节用于治疗目的
与 [4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基]-(1H-吲哚-2-基)甲酮结构相关的化合物已被研究其调节大脑中受体的潜力,这可能具有治疗意义。例如,Vickers 等人(2001 年)在体内和体外研究了各种 5-HT2C 受体激动剂的药理学,表明这些化合物在调节受体以产生治疗效果(例如治疗某些精神或神经系统疾病)方面的潜力 (Vickers 等人,2001 年).
癌症和抗结核研究
与查询化合物结构相似的化合物已被合成并评估其抗癌和抗结核特性。Mallikarjuna 等人(2014 年)合成了一系列衍生物,并对它们进行针对人乳腺癌细胞系和结核分枝杆菌的筛选,表明这些化合物在治疗癌症和结核病方面的潜力 (Mallikarjuna、Padmashali 和 Sandeep,2014 年).
安全和危害
未来方向
属性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O/c20-14-10-13(19(21,22)23)11-24-17(14)26-5-7-27(8-6-26)18(28)16-9-12-3-1-2-4-15(12)25-16/h1-4,9-11,25H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVHRBCKTFFLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。